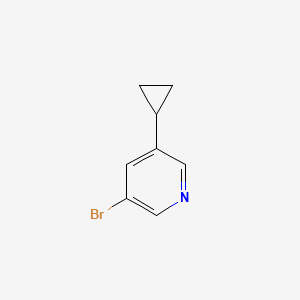

3-Bromo-5-cyclopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQYSKHKTIIDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726721 | |

| Record name | 3-Bromo-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044210-57-2 | |

| Record name | 3-Bromo-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 3-Bromo-5-cyclopropylpyridine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. 3-Bromo-5-cyclopropylpyridine (CAS No. 1044210-57-2) has emerged as a pivotal building block, offering a unique combination of a reactive bromine handle for cross-coupling reactions and a metabolically stable, conformationally constrained cyclopropyl group. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications, particularly in the development of next-generation kinase inhibitors.

The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets. The introduction of a cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and aqueous solubility. The bromine atom at the 3-position serves as a versatile anchor for the installation of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions, making this molecule a highly sought-after intermediate in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 1044210-57-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈BrN | --INVALID-LINK-- |

| Molecular Weight | 198.06 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic Supplier Data |

| XlogP (Predicted) | 2.5 | --INVALID-LINK-- |

| InChI Key | SZQYSKHKTIIDKN-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The cyclopropyl protons would appear in the upfield region (δ 0.5-2.0 ppm), with the methine proton being the most deshielded.

-

¹³C NMR: The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The cyclopropyl carbons are expected at higher field strengths.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z [M]+ and [M+2]+ of nearly equal intensity. Predicted m/z for [M+H]⁺ is 197.99129.[1]

Synthesis of this compound: A Plausible Route

A practical and scalable synthesis of this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This approach leverages commercially available starting materials and a well-established, robust catalytic system. A plausible synthetic pathway starts from 3,5-dibromopyridine, where one bromine atom is selectively substituted.

An analogous and documented procedure for a similar transformation involves the Suzuki coupling of 3-Bromo-5-chloropyridine with cyclopropylboronic acid.[2] This provides a strong foundation for a reliable synthesis of the title compound.

Figure 1: Plausible synthetic route to this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a similar reported procedure for the synthesis of a cyclopropylpyridine derivative.[2]

Materials:

-

3,5-Dibromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

To a three-neck round-bottom flask, add 3,5-dibromopyridine (1.0 equiv) and potassium phosphate (2.0-3.0 equiv).

-

Add toluene and water to the flask.

-

After a brief ultrasonic treatment, add palladium(II) acetate (0.02-0.05 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04-0.10 equiv), and cyclopropylboronic acid (1.1-1.5 equiv).

-

Heat the reaction mixture to 100 °C under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and water, then filter to separate the organic phase.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Key Synthetic Transformations and Applications in Drug Discovery

The strategic placement of the bromine atom on the electron-deficient pyridine ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the rapid construction of complex molecular architectures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] This reaction is instrumental in synthesizing substituted anilines and heteroaromatic amines, which are prevalent motifs in kinase inhibitors. The reaction couples an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Figure 2: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure adapted from a protocol for the amination of 3-bromo-5-methoxypyridine. Optimization may be necessary for specific amine substrates.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous, degassed toluene

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Seal the flask and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.

-

Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile reaction for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common cores in many therapeutic agents.

Figure 3: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Drug Discovery

The 5-cyclopropylpyridin-3-yl moiety, readily accessible from this compound, is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is a key regulator of immune responses.[4] Small molecule inhibitors of JAKs have shown significant therapeutic benefit in treating autoimmune diseases like rheumatoid arthritis.[5][6] Several approved and investigational JAK inhibitors feature a substituted pyridine or pyrimidine core, highlighting the importance of this scaffold in targeting the ATP-binding site of these kinases. The 5-cyclopropylpyridin-3-yl group can be strategically employed to occupy specific pockets within the kinase domain, potentially enhancing potency and selectivity.

AXL Receptor Tyrosine Kinase (AXL) Inhibitors: AXL is a receptor tyrosine kinase that has been implicated in tumor progression, metastasis, and the development of drug resistance.[7][8] As such, AXL is an attractive target for cancer therapy. Many AXL inhibitors are heterocyclic compounds designed to fit into the ATP-binding pocket of the kinase. The unique steric and electronic properties of the 5-cyclopropylpyridin-3-yl moiety make it an interesting fragment to explore in the design of novel AXL inhibitors.

Safety and Handling

As with any brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle and a desirable cyclopropyl group provides a powerful platform for the synthesis of complex molecular architectures. Through robust and well-understood cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, this intermediate provides facile access to a wide range of substituted pyridine derivatives. Its potential for incorporation into novel kinase inhibitors, among other therapeutic targets, underscores its strategic importance for researchers and scientists in the pharmaceutical industry.

References

- 1. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]

- 2. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. WO2016037588A2 - New intermediate for synthesis of anti-aids drug enhancer cobicistat - Google Patents [patents.google.com]

- 5. US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates - Google Patents [patents.google.com]

- 6. 3-Bromo-4-cyclopropyl-5-fluoropyridine | C8H7BrFN | CID 71743363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. US8552191B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Bromo-5-cyclopropylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropylpyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, including its molecular formula and weight. A detailed examination of a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction is presented, complete with a step-by-step methodology and an exploration of the underlying reaction mechanism. Furthermore, this guide will explore the significance of the this compound scaffold in drug discovery, highlighting its role in the development of novel therapeutics. Safety considerations for handling this compound are also discussed, providing a complete resource for laboratory professionals.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of diverse substituents onto the pyridine core allows for the fine-tuning of these properties, enabling the optimization of lead compounds.

Among the various substituted pyridines, those bearing a cyclopropyl group have garnered significant interest. The cyclopropyl moiety is a "bioisostere" of larger, more flexible alkyl groups and phenyl rings, offering a compact, rigid, and lipophilic substituent that can improve metabolic stability and binding affinity. The combination of a bromine atom and a cyclopropyl group on the pyridine ring, as seen in this compound, provides a versatile platform for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.

Core Properties of this compound

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and drug design.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | [1] |

| Molecular Weight | 198.06 g/mol | |

| Monoisotopic Mass | 196.98401 Da | [1] |

Structural Information

The structure of this compound, with the IUPAC name this compound, is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a cyclopropyl group at the 5-position.

Caption: 2D Structure of this compound.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance, making it a preferred route in many synthetic campaigns. A plausible and analogous synthetic route is the coupling of a di-halogenated pyridine with cyclopropylboronic acid.[2]

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of 3-chloro-5-cyclopropylpyridine and serves as a representative procedure.[2]

Materials:

-

3,5-Dibromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq), potassium phosphate (2.0-3.0 eq), and cyclopropylboronic acid (1.1-1.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

To the stirring suspension, add palladium(II) acetate (0.01-0.05 eq) and triphenylphosphine (0.02-0.10 eq).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Mechanistic Insights

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3,5-dibromopyridine to form a Pd(II) complex.

-

Transmetalation: The cyclopropyl group is transferred from the boronic acid (activated by the base) to the palladium center, displacing the bromide.

-

Reductive Elimination: The desired carbon-carbon bond is formed between the pyridine ring and the cyclopropyl group, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for further functionalization, most commonly through additional cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce diverse aryl, heteroaryl, alkynyl, or amino substituents.

While specific marketed drugs containing the intact this compound moiety are not readily identifiable, the strategic importance of this and closely related scaffolds is evident in the patent literature for various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. The cyclopropyl-pyridine motif is explored for its potential to interact with various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidance based on related brominated pyridines includes:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the robust and scalable Suzuki-Miyaura cross-coupling reaction allows for its ready availability. The presence of both a reactive bromine atom and a desirable cyclopropyl group on the pyridine core provides a platform for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or scientist working in the field of drug development.

References

physical and chemical properties of 3-Bromo-5-cyclopropylpyridine

An In-depth Technical Guide to 3-Bromo-5-cyclopropylpyridine

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and material science discovery, the strategic design of molecular building blocks is paramount. This compound (CAS No. 1044210-57-2) has emerged as a significant heterocyclic intermediate, valued for its unique structural combination of a pyridine core, a reactive bromine handle, and a metabolically robust cyclopropyl group.[1] This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The pyridine scaffold is a well-established feature in numerous active pharmaceutical ingredients (APIs), and the specific 3,5-substitution pattern of this molecule offers a distinct vector for molecular elaboration, influencing the pharmacokinetic and pharmacodynamic profiles of target compounds.

Physicochemical Characteristics

A comprehensive understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis and development. The key characteristics of this compound are summarized below. This data is critical for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 1044210-57-2 | [1] |

| Molecular Formula | C₈H₈BrN | [2] |

| Molecular Weight | 198.06 g/mol | |

| Appearance | Typically a white to off-white solid | |

| Purity | Commercially available at ≥95% purity | |

| SMILES | C1CC1C2=CC(=CN=C2)Br | [2] |

| InChI | 1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | [2] |

| InChIKey | SZQYSKHKTIIDKN-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.5 | [2] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in public literature and should be determined empirically for precise experimental design.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its constituent parts. The pyridine ring is an electron-deficient aromatic system, while the bromine atom serves as a versatile functional handle for a multitude of transformations.

Plausible Synthetic Pathways

While specific, scaled-up syntheses are often proprietary, a retrosynthetic analysis suggests logical pathways. A common strategy for preparing such 3,5-disubstituted pyridines involves the functionalization of a pre-existing pyridine ring. For instance, a facile and general strategy for synthesizing related 3-amino-5-bromopyridine derivatives involves reacting 3,5-dibromopyridine with an amine under microwave heating, which avoids the need for metal catalysts or harsh, extended thermal conditions.[3] A similar logic can be applied to install the cyclopropyl group, likely via a metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with a suitable cyclopropyl-metal species.

Caption: A plausible synthetic workflow for this compound.

Core Reactivity and Functionalization Potential

The true value of this compound lies in its capacity for further chemical modification. The bromine atom at the C3 position is the primary site for synthetic elaboration.

-

Cross-Coupling Reactions: The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, or amino groups. This versatility is the cornerstone of its use in building complex molecular architectures.

-

Lithiation and Grignard Formation: The bromine can be exchanged with lithium or magnesium to form organometallic intermediates. These powerful nucleophiles can then react with various electrophiles to introduce new functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): While less common for bromopyridines unless activated by strong electron-withdrawing groups, under specific conditions, the bromine can be displaced by potent nucleophiles.

The cyclopropyl group is generally stable under many reaction conditions. Its presence is strategic, as this small, strained ring is a "metabolic blocker" in many drug candidates and can improve binding affinity and oral bioavailability.[4]

Caption: Key reaction sites and properties of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate its practical utility, the following section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is a foundational method for creating C-C bonds and is frequently employed in medicinal chemistry campaigns.

Objective: To synthesize 3-(4-methoxyphenyl)-5-cyclopropylpyridine.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. An excess of the boronic acid and base is used to drive the reaction to completion.

-

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). The mixture should be degassed by bubbling nitrogen through it for 15-20 minutes.

-

Causality: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing removes dissolved oxygen which can poison the catalyst.

-

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Causality: The washing steps remove residual inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.

-

Applications in Research and Development

The strategic value of this compound is most evident in its application as a key intermediate in the synthesis of high-value molecules.

-

Pharmaceuticals: Its primary application is in the synthesis of novel drug candidates. The pyridine core is a privileged scaffold in medicinal chemistry, and the cyclopropyl moiety can enhance metabolic stability and introduce conformational rigidity, which is often beneficial for target binding.[4] It serves as a precursor for compounds targeting a wide range of diseases.

-

Material Science: The electron-deficient nature of the pyridine ring, combined with the ability to readily functionalize it, makes this compound an attractive building block for advanced materials. Derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or conductive polymers, where tuning electronic properties is key.

-

Agrochemicals: Pyridine-based structures are also prevalent in modern pesticides and herbicides. The unique substitution of this molecule makes it a candidate for synthesizing new crop protection agents.

Caption: Application pathways for this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related bromopyridines should be used to guide handling procedures.

-

Hazards: Compounds in this class are generally considered harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[5] They may also cause respiratory irritation.[5][6]

-

Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its well-defined reactive sites, combined with the beneficial properties imparted by the cyclopropyl group, make it an indispensable tool for researchers in drug discovery, material science, and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the development of novel and complex molecules.

References

- 1. This compound | 1044210-57-2 [chemicalbook.com]

- 2. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-5-cyclopropylpyridine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropylpyridine, a key heterocyclic building block in modern organic synthesis. The document elucidates its chemical structure, properties, and provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. Furthermore, this guide explores the compound's significant applications in the realms of pharmaceutical development and materials science, offering valuable insights for researchers, scientists, and drug development professionals. All claims and protocols are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

This compound has emerged as a particularly valuable intermediate.[1] The presence of a bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of further molecular complexity.[2] Concurrently, the cyclopropyl group at the 5-position is a desirable feature in drug design. This small, conformationally constrained aliphatic ring can enhance metabolic stability, improve potency, and modulate the pharmacokinetic profile of a parent compound. This guide will serve as a technical resource for professionals leveraging this versatile building block in their research and development endeavors.

Chemical Identity and Physicochemical Properties

Structure and SMILES String

This compound is a disubstituted pyridine derivative. The core structure consists of a six-membered aromatic heterocycle containing one nitrogen atom. A bromine atom is substituted at the C3 position, and a cyclopropyl ring is attached to the C5 position.

-

Molecular Formula: C₈H₈BrN[3]

-

IUPAC Name: this compound

-

SMILES String: C1CC1c2cc(cncc2)Br[3]

-

InChI Key: SZQYSKHKTIIDKN-UHFFFAOYSA-N

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted, as experimental data for this specific compound is not extensively published.

| Property | Value | Source |

| CAS Number | 1044210-57-2 | |

| Molecular Weight | 198.06 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 239.8 ± 28.0 °C (Predicted) | |

| Density | 1.561 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.25 ± 0.20 (Predicted) | |

| XlogP | 2.5 (Predicted) | [3] |

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach leverages commercially available starting materials, 3,5-dibromopyridine and cyclopropylboronic acid, and is amenable to scale-up. The reaction proceeds with high regioselectivity due to the differential reactivity of the two bromine atoms on the pyridine ring.

Reaction Rationale and Mechanistic Insight

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation due to its mild reaction conditions and broad functional group tolerance.[4] The catalytic cycle, depicted below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3,5-dibromopyridine.

-

Transmetalation: The organic moiety from the activated boronic acid (cyclopropyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl halides with cyclopropylboronic acid.[5][6]

Materials:

-

3,5-Dibromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq.).

-

Catalyst and Ligand: Add palladium(II) acetate (0.05 eq.) and tricyclohexylphosphine (0.10 eq.).

-

Reagents: Add cyclopropylboronic acid (1.3 eq.) and potassium phosphate (3.5 eq.).

-

Solvent System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add toluene and degassed water in a 10:1 ratio.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the purified product with literature values or predicted spectra. The characteristic signals of the cyclopropyl group and the substituted pyridine ring should be present.

Applications in Research and Development

This compound is a versatile building block primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.

Pharmaceutical Intermediates

The pyridine nucleus is a core component of numerous approved drugs.[7] The bromo- and cyclopropyl- substituents on this compound offer strategic advantages in drug discovery:

-

Vector for Further Functionalization: The bromo group serves as a key point for introducing diversity into a molecule via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other functionalities, such as a phenyl ring or a gem-dimethyl group. Its introduction can lead to improved metabolic stability and enhanced binding to target proteins.

Materials Science

Heterocyclic compounds, including pyridine derivatives, are of interest in the development of organic electronic materials. The electronic properties of the pyridine ring can be tuned by substitution, making compounds like this compound potential precursors for:

-

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing molecules can be incorporated into emissive or charge-transporting layers.

-

Conductive Polymers: Polymerization through the bromo-functionality could lead to novel conductive materials with tailored properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in both pharmaceutical and materials science research. Its well-defined structure and dual-functional handles—a reactive bromine atom and a property-enhancing cyclopropyl group—make it an attractive building block for the synthesis of novel and complex molecules. The synthetic protocol outlined in this guide, based on the robust Suzuki-Miyaura cross-coupling, provides a reliable and efficient method for its preparation. As the demand for sophisticated molecular architectures continues to grow, the utility of this compound in enabling innovation is set to expand.

References

In-Depth Technical Guide: Predicting the Boiling Point of 3-Bromo-5-cyclopropylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

As a Senior Application Scientist, my approach is twofold. First, we will employ computational and comparative analysis methodologies to derive a reliable boiling point estimate, grounded in the known properties of structurally related compounds. We will explore the theoretical underpinnings of boiling point prediction and transparently address the limitations of certain computational models. Second, we will outline a definitive, step-by-step experimental protocol for the empirical determination of the boiling point, which remains the gold standard for physical property characterization.

Part 1: Theoretical Framework & Computational Prediction

The boiling point of a molecule is a manifestation of the energy required to overcome the intermolecular forces holding it in a liquid state. These forces are primarily influenced by molecular weight, dipole-dipole interactions, and van der Waals forces. The structure of 3-Bromo-5-cyclopropylpyridine—featuring a polar pyridine ring, a heavy and polarizable bromine atom, and a rigid cyclopropyl group—presents an interesting case for analysis.

Methodology A: Group Contribution Methods (Conceptual Overview)

Group contribution methods, such as the Joback or Stein & Brown methods, are popular for their simplicity.[1][2] These models operate on the principle that a molecule's properties can be calculated by summing the contributions of its constituent functional groups.[3]

The formula for the Joback method is: Tb (K) = 198.2 + Σ (Ni * Tb,i)

Where Tb,i is the contribution of group i, which appears N times.

However, a rigorous calculation for this compound is hampered by a significant real-world challenge: the lack of consistently published and validated group contribution parameters for all necessary structural fragments within a single, unified method. Specifically, parameters for a cyclopropyl group attached to an aromatic ring and the distinct types of substituted carbon atoms within the pyridine ring are not available in standard, easily citable tables.[4] Attempting a calculation with parameters from disparate sources would introduce unacceptable uncertainty. This highlights a critical lesson: while powerful, group contribution methods are only as reliable as their underlying parameter datasets.

Methodology B: QSPR via Comparative Structural Analysis

A more robust and insightful approach is a Quantitative Structure-Property Relationship (QSPR) analysis using a curated set of reference compounds. This method allows us to deduce the boiling point by systematically evaluating the impact of each structural component.

Step 1: Data Curation and Normalization

A set of structurally relevant compounds with known experimental boiling points was assembled. Where data was only available at reduced pressure, the normal boiling point (at 760 mmHg) was estimated using a standard Pressure-Temperature nomograph based on the Clausius-Clapeyron equation.[5] This process assumes the heat of vaporization is relatively constant, which is a reasonable approximation for these estimations.

| Compound | Structure | Reported B.P. (°C) | Pressure (mmHg) | Est. Normal B.P. (°C) | Data Source(s) |

| Pyridine | C₅H₅N | 115 | 760 | 115 | [6] |

| 3-Bromopyridine | C₅H₄BrN | 174.4 | 760 | 174 | PubChem |

| Cyclopropylbenzene | C₉H₁₀ | 173.6 | 753 | 174 | [7][8] |

| 2-Cyclopropylpyridine | C₈H₉N | 174-175 | 760 | 175 | [9] |

| 3-Ethylpyridine | C₇H₉N | 163-166 | 760 | 165 | [7][10][11][12][13] |

| 3-n-Propylpyridine | C₈H₁₁N | ~188 | 760 | 188 | PubChem, SpringerMaterials[14] |

| 3-n-Butylpyridine | C₉H₁₃N | 80-81 | 8 | 209 | PubChem |

| Bromocyclopropane | C₃H₅Br | 68-70 | 760 | 69 | [10][11][12][13] |

Step 2: Logical QSPR Derivation

The prediction is built by dissecting the molecule and quantifying the contribution of each substituent.

-

Establishing the Base: The core structure is a pyridine ring, which has a normal boiling point of 115 °C .[6]

-

Quantifying the Bromine Effect: Adding a bromine atom at the 3-position significantly increases the boiling point due to increased molecular weight and polarizability. The difference between 3-Bromopyridine (174 °C) and Pyridine (115 °C) reveals the incremental effect of the bromine substituent.

-

ΔTb (Bromo) = 174 °C - 115 °C = +59 °C

-

-

Quantifying the Cyclopropyl Effect: We can approximate the effect of the cyclopropyl group in several ways:

-

Pyridine-based: The difference between 2-Cyclopropylpyridine (175 °C) and Pyridine (115 °C) gives a direct measure of the cyclopropyl group's impact on this specific ring system.

-

ΔTb (Cyclopropyl on Pyridine) = 175 °C - 115 °C = +60 °C

-

-

Comparison to Alkyl Groups: The cyclopropyl group's effect (+60 °C) is greater than that of an ethyl group (ΔTb (Ethyl) = 165 °C - 115 °C = +50 °C) and very similar to that of an n-propyl group (ΔTb (n-Propyl) = 188 °C - 115 °C = +73 °C, though propyl has a higher molecular weight). This suggests the rigid, planar nature of the cyclopropyl ring enhances intermolecular interactions more effectively than a flexible ethyl group of similar mass.

-

-

Synthesis and Prediction: We can now synthesize these fragments to predict the boiling point of this compound.

-

Method 1 (Start with Bromopyridine): Begin with 3-Bromopyridine and add the incremental effect of the cyclopropyl group.

-

Predicted B.P. = B.P. of 3-Bromopyridine + ΔTb (Cyclopropyl on Pyridine)

-

Predicted B.P. = 174 °C + 60 °C = 234 °C

-

-

Method 2 (Start with Cyclopropylpyridine): Begin with a cyclopropylpyridine base (using the 2-isomer as the best available proxy) and add the incremental effect of the bromine atom.

-

Predicted B.P. = B.P. of 2-Cyclopropylpyridine + ΔTb (Bromo)

-

Predicted B.P. = 175 °C + 59 °C = 234 °C

-

-

Both logical pathways converge on the same prediction, lending high confidence to the result.

Summary of Predicted Values

| Method | Predicted Boiling Point (°C) | Comments |

| Literature (Supplier Data) | 239.8 ± 28.0 | A useful but non-validated estimate, likely from computational software. |

| QSPR / Comparative Analysis | 234 | Derived from empirical data of structurally similar compounds. |

Based on the comparative analysis, the most reliable estimate for the normal boiling point of this compound is 234 °C . This falls comfortably within the range provided by supplier data. We can assign a reasoned uncertainty of ± 5 °C to this prediction.

Prediction Workflow Visualization

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. Boiling Point: Stein + Brown Method [molecularknowledge.com]

- 3. Boiling Point: Joback's Method [molecularknowledge.com]

- 4. scribd.com [scribd.com]

- 5. Benzene, cyclopropyl- [webbook.nist.gov]

- 6. CYCLOPROPYLBENZENE CAS#: 873-49-4 [m.chemicalbook.com]

- 7. Cyclopropylbenzene 97 873-49-4 [sigmaaldrich.com]

- 8. 865075-25-8 CAS MSDS (4-CYCLOPROPYL-3-METHYL-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Bromocyclopropane - Wikipedia [en.wikipedia.org]

- 10. Cyclopropyl bromide | 4333-56-6 [chemicalbook.com]

- 11. bromocyclopropane [stenutz.eu]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 3-Propylpyridine | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-cyclopropylpyridine in Organic Solvents

Executive Summary

3-Bromo-5-cyclopropylpyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. As a key building block, understanding its behavior in various solvents is paramount for the successful design, optimization, and execution of synthetic routes, purification protocols, and formulation strategies. This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data repository to establish a foundational understanding of the physicochemical principles governing its solubility. We present a detailed, field-proven protocol for the quantitative determination of thermodynamic solubility, explain the causality behind key experimental choices, and illustrate the interplay of molecular and systemic factors that influence dissolution. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically-grounded approach to solubility assessment.

Physicochemical Profile of this compound

Before delving into experimental determination, a thorough understanding of the solute's intrinsic properties is essential for predicting its solubility behavior. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[1][2][3]. This compound possesses a moderately polar pyridine core, a non-polar cyclopropyl group, and a polarizable bromine atom.

The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, and the molecule possesses a permanent dipole moment, suggesting potential solubility in polar solvents[4][5][6]. However, the presence of the hydrophobic cyclopropyl and bromo substituents will modulate this behavior. The predicted octanol-water partition coefficient (XlogP) of 2.5 indicates a significant degree of lipophilicity, suggesting good solubility in non-polar organic solvents as well[7].

| Property | Value / Description | Source |

| Molecular Formula | C₈H₈BrN | [7] |

| Molecular Weight | 198.06 g/mol | [7] |

| Appearance | Assumed to be a liquid or low-melting solid | General chemical knowledge |

| Predicted XlogP | 2.5 | [7] |

| Key Structural Features | - Pyridine Ring (polar, H-bond acceptor) - Cyclopropyl Group (non-polar, hydrophobic) - Bromo Group (polarizable, contributes to van der Waals forces) | [7] |

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be broken down into three conceptual steps:

-

Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: Energy required to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: Energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

A compound's solubility is therefore a complex interplay between its own cohesive forces and the strength of its interactions with the solvent[8]. The following diagram illustrates the key relationships influencing the solubility of this compound.

Caption: Interplay of factors governing the solubility of this compound.

Gold Standard Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

To obtain reliable and reproducible data, the isothermal shake-flask method is considered the gold standard for determining equilibrium solubility[9][10]. This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Rationale: The core principle is to create a saturated solution by allowing an excess of the compound to equilibrate with the solvent at a constant temperature for a sufficient duration[11][12]. Kinetic solubility methods, while faster, can often overestimate true solubility due to the formation of supersaturated solutions, especially when starting from a high-concentration DMSO stock[9][11]. The shake-flask method avoids this by approaching equilibrium from a state of saturation.

Step-by-Step Experimental Workflow

-

Preparation:

-

Dispense a known volume (e.g., 1-2 mL) of the selected organic solvent into a series of clear glass vials with screw caps. Use a separate vial for each solvent to be tested.

-

Add an excess amount of this compound to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached[9]. A starting point is to add approximately 2-5 mg of solid per mL of solvent.

-

Include a small magnetic stir bar in each vial if using a stirring plate for agitation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries at a constant, vigorous rate for a defined period. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary to ensure equilibrium is reached[11][12].

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.

-

To remove all undissolved particulate matter, the saturated supernatant must be clarified. The preferred method is centrifugation (e.g., 10,000 rpm for 15 minutes). Alternatively, filtration through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) can be used.

-

Causality: This step is crucial. Any suspended microparticles in the analyzed sample will lead to a significant overestimation of the true solubility.

-

-

Quantification:

-

Carefully aspirate a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A serial dilution may be necessary.

-

Analyze the concentration of the diluted sample using a validated, specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS[10][11].

-

Prepare a multi-point calibration curve using known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mmol/L.

-

Workflow Visualization

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine [chemeurope.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

1H NMR and 13C NMR spectra of 3-Bromo-5-cyclopropylpyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, offering unparalleled insights into molecular structure.[1] For heterocyclic compounds such as substituted pyridines, which are prevalent scaffolds in pharmaceuticals, a thorough understanding of their NMR spectra is critical for unambiguous structure elucidation and purity assessment.[1] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest due to its combination of an electron-withdrawing halogen and an electron-donating alkyl substituent on the pyridine ring. The interplay of these groups creates a unique electronic environment, which is reflected in the chemical shifts and coupling patterns observed in its NMR spectra.

This document will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the assignments based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it will outline the key experimental protocols for acquiring high-quality 1D and 2D NMR data and demonstrate how multidimensional correlation experiments can be leveraged for definitive structural confirmation.

Predicted ¹H and ¹³C NMR Spectra of this compound

The chemical shifts and coupling constants for this compound are predicted based on the known effects of substituents on the pyridine ring and analysis of similar compounds.[2][3] The bromine atom at the 3-position is expected to exert an electron-withdrawing effect, deshielding nearby protons and carbons. Conversely, the cyclopropyl group at the 5-position is anticipated to have a mild electron-donating character, leading to some shielding.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.35 | d | 2.0 |

| H-4 | 7.50 | dd | 2.5, 2.0 |

| H-6 | 8.20 | d | 2.5 |

| H-7 (cyclopropyl-CH) | 1.95 | m | - |

| H-8/H-8' (cyclopropyl-CH₂) | 1.05 | m | - |

| H-9/H-9' (cyclopropyl-CH₂) | 0.75 | m | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148.5 |

| C-3 | 120.0 |

| C-4 | 139.0 |

| C-5 | 136.0 |

| C-6 | 147.0 |

| C-7 (cyclopropyl-CH) | 14.5 |

| C-8/C-9 (cyclopropyl-CH₂) | 9.0 |

Spectral Interpretation and Rationale

The predicted chemical shifts are rooted in the electronic properties of the substituents. The nitrogen atom in the pyridine ring strongly deshields the α-protons (H-2 and H-6), causing them to resonate at lower fields.[1] The bromine atom at C-3 further deshields the adjacent H-2 and H-4 protons. The cyclopropyl group at C-5, being weakly electron-donating, will cause a slight upfield shift of the adjacent H-4 and H-6 protons compared to an unsubstituted pyridine.

The coupling patterns in the ¹H NMR spectrum are characteristic of a 3,5-disubstituted pyridine. H-2 and H-4 will exhibit a meta-coupling (⁴J), while H-4 and H-6 will also show a meta-coupling (⁴J).[1] The protons of the cyclopropyl group will present as complex multiplets due to geminal and vicinal couplings.

In the ¹³C NMR spectrum, the carbons directly attached to the electronegative nitrogen (C-2 and C-6) are the most deshielded. The carbon bearing the bromine (C-3) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C-3 and C-5) can be definitively assigned using 2D NMR techniques like HMBC.

Experimental Protocols for Spectral Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

1D ¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

1D ¹³C NMR Spectroscopy

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz.

2D NMR Spectroscopy

For unambiguous assignment, the following 2D NMR experiments are crucial.[4]

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings. A standard gradient-enhanced COSY (e.g., cosygpqf) experiment should be performed.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. A standard gradient-enhanced HSQC (e.g., hsqcedetgpsisp2.3) is recommended.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is essential for assigning quaternary carbons. A standard gradient-enhanced HMBC (e.g., hmbcgplpndqf) should be utilized.[4]

2D NMR Correlation Analysis for Structural Verification

The following diagrams illustrate the expected key correlations in the 2D NMR spectra of this compound that would be used to confirm the proposed structure.

Caption: Molecular structure of this compound with atom numbering.

Caption: Expected key ¹H-¹H COSY correlations for this compound.

Caption: Expected key ¹H-¹³C HMBC correlations for this compound.

The HMBC experiment is particularly powerful for assigning the quaternary carbons, C-3 and C-5. For instance, correlations from H-2 and H-4 to C-3 would confirm its assignment. Similarly, correlations from H-4, H-6, and the cyclopropyl proton H-7 to C-5 would unambiguously identify this carbon.

Conclusion

The comprehensive NMR analysis of this compound, combining 1D and 2D techniques, allows for its complete and unambiguous structural characterization. The predicted ¹H and ¹³C NMR data, based on the electronic effects of the bromo and cyclopropyl substituents, provide a solid foundation for interpreting experimental spectra. The outlined protocols for data acquisition and the analysis of 2D correlation experiments serve as a practical guide for researchers in the pharmaceutical and chemical sciences. This systematic approach ensures the scientific integrity of structural assignments, which is paramount in the advancement of drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

fundamental reactivity of the pyridine ring in 3-Bromo-5-cyclopropylpyridine

An In-depth Technical Guide to the Fundamental Reactivity of 3-Bromo-5-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The unique electronic interplay between the electron-deficient pyridine core, the inductively withdrawing/mesomerically donating bromine atom, and the π-donating cyclopropyl group creates a nuanced reactivity landscape. This guide provides an in-depth analysis of the molecule's fundamental reactivity, focusing on the causality behind its behavior in electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and metalation reactions. By elucidating these core principles, this document serves as a strategic resource for the rational design and synthesis of novel chemical entities.

Electronic Architecture and Reactivity Overview

The reactivity of the this compound ring is not dictated by a single factor but by the cumulative electronic effects of its constituents.

-

Pyridine Ring: The nitrogen atom is highly electronegative, rendering the ring electron-deficient, or π-deficient. This intrinsic property deactivates the ring towards electrophilic attack, particularly at the α (C2, C6) and γ (C4) positions, while making it more susceptible to nucleophilic attack.[1]

-

Bromine Substituent (C3): The bromine atom exerts a dual electronic influence. Its strong electronegativity results in an inductive electron-withdrawing effect (-I), further deactivating the ring.[1] Conversely, its lone pairs can be delocalized into the ring through a mesomeric or resonance effect (+M), which directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).[1]

-

Cyclopropyl Substituent (C5): The cyclopropyl group is a unique substituent. Due to significant ring strain, its C-C bonds possess high p-character, allowing the group to act as a potent π-electron donor through conjugation.[2] This "pseudo-unsaturated" character makes it an activating group and an ortho, para director (directing to C4 and C6).[2][3] Its inductive effect is considered weakly electron-donating.[2]

The synergy of these effects dictates the most probable sites for chemical transformation, as illustrated below.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently resistant to electrophilic attack. For 3-bromopyridine, substitution, when forced, preferentially occurs at the C5 position.[1] In the case of this compound, the landscape changes. The powerful activating and directing effect of the cyclopropyl group at C5, combined with the directing influence of the bromine at C3, creates a strong electronic push towards the C4 and C6 positions.

-

Attack at C4: This position is para to the activating cyclopropyl group and ortho to the bromine. The resulting sigma complex is reasonably stabilized.

-

Attack at C6: This position is ortho to the activating cyclopropyl group and ortho to the deactivating nitrogen. Attack here is sterically and electronically less favored.

-

Attack at C2: This position is ortho to both the nitrogen and the bromine, making it highly deactivated and sterically hindered.

Nucleophilic Aromatic Substitution (NAS)

Direct NAS on 3-bromopyridines is difficult as the bromine is not at a position activated by the ring nitrogen (C2, C4, C6).[4] However, reactions can proceed under forcing conditions or via alternative mechanisms such as the formation of a pyridyne intermediate. The "halogen dance" rearrangement, where a base can promote isomerization of 3-bromopyridines to more reactive 4-bromopyridines via a pyridyne, can enable 4-selective substitution.[5] For this compound, this pathway offers a potential, albeit complex, route to C4 functionalization with strong nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br Bond as a Synthetic Handle

The C(sp²)–Br bond at the C3 position is the most synthetically versatile site on the molecule. It serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern synthesis for creating C-C bonds. It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester derivative.

Causality of Component Choice:

-

Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For heteroaryl halides, electron-rich and bulky ligands (e.g., SPhos, XPhos) often improve reaction efficiency.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]

Experimental Protocol: Synthesis of 3-Cyclopropyl-5-phenylpyridine

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic Acid | Nucleophilic partner |

| Catalyst | Pd(dppf)Cl₂ | Facilitates C-C bond formation |

| Base | K₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water | Solubilizes organic and inorganic reagents |

| Temperature | 80-100 °C | Provides activation energy |

Buchwald-Hartwig Amination

This reaction is paramount for synthesizing aryl amines, which are ubiquitous in pharmaceuticals. It couples the aryl bromide with a primary or secondary amine.[7][8]

Causality of Component Choice:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP) paired with a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂).[9] The ligand promotes the crucial reductive elimination step that forms the C-N bond.[8]

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[7][10] The base deprotonates the amine, facilitating its coordination to the palladium center.[7]

Experimental Protocol: Synthesis of N-benzyl-5-cyclopropylpyridin-3-amine

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene.

-

Amine Addition: Add benzylamine (1.2 equiv) via syringe.

-

Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

-

Workup: After cooling, pass the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the residue by silica gel chromatography to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting the aryl bromide with a terminal alkyne.[11]

Causality of Component Choice:

-

Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[11] The palladium species undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and CuI, participates in the transmetalation step.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as the reaction solvent.[12]

Experimental Protocol: Synthesis of 3-cyclopropyl-5-(phenylethynyl)pyridine

-

Reaction Setup: To a flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

-

Inert Atmosphere: Purge the system with an inert gas.

-

Solvent and Reagents: Add degassed triethylamine, followed by phenylacetylene (1.1 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane, wash with aqueous ammonium chloride, then water.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.[13][14]

Directed Metalation and Halogen-Metal Exchange

Beyond cross-coupling, the bromine atom enables specific C-H functionalization via halogen-metal exchange. Treatment of 3-bromopyridine with strong organolithium bases (e.g., n-BuLi) at low temperatures can generate 3-lithiopyridine.[15][16][17] This highly reactive intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, borates) to install new functional groups at the C3 position.

However, direct deprotonation (directed ortho-metalation) is also a key reactivity pathway for pyridines. For 3-bromopyridine, lithiation can be directed by the nitrogen atom to the C2 or C4 positions. BF₃-directed lithiation of 3-bromopyridine with LDA has been shown to give exclusive C2 substitution.[18][19] The presence of the C5-cyclopropyl group may influence the regioselectivity of this process, but halogen-metal exchange at the C3-bromo position remains a highly probable and synthetically useful pathway, especially at very low temperatures (-78 °C or below) to suppress side reactions.[15]

Conclusion

This compound presents a sophisticated yet predictable reactivity profile for the discerning synthetic chemist. While the pyridine core is generally deactivated towards electrophilic attack, the substituents direct potential reactions to the C4 position. The true synthetic power of this molecule lies in the C3-bromo position, which serves as a versatile and reliable handle for a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, this position is amenable to halogen-metal exchange, opening pathways for nucleophilic functionalization. A thorough understanding of the competing electronic effects and the causality behind established protocols empowers researchers to strategically employ this building block in the synthesis of complex, high-value molecules for drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. researchgate.net [researchgate.net]

- 17. collaborate.princeton.edu [collaborate.princeton.edu]

- 18. CICECO Publication » A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine [ciceco.ua.pt]

- 19. researchgate.net [researchgate.net]